molecular formula C13H11BrSe B14529838 1-(Benzylselanyl)-4-bromobenzene CAS No. 62593-91-3

1-(Benzylselanyl)-4-bromobenzene

Cat. No.: B14529838
CAS No.: 62593-91-3
M. Wt: 326.10 g/mol
InChI Key: JEHHMHFFBBVTBL-UHFFFAOYSA-N
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Description

1-(Benzylselanyl)-4-bromobenzene is an organoselenium compound characterized by the presence of a benzylselanyl group attached to a bromobenzene ring. Selenium, a chalcogen, imparts unique redox properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylselanyl)-4-bromobenzene can be synthesized through a multi-step process involving the introduction of a benzylselanyl group to a bromobenzene ring. One common method involves the reaction of 4-bromobenzene with benzylselenol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylselanyl)-4-bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzylselanyl)-4-bromobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzylselanyl)-4-bromobenzene exerts its effects is primarily through its redox activity. The selenium atom can undergo oxidation and reduction cycles, which play a crucial role in scavenging reactive oxygen species and protecting cells from oxidative damage. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Benzylselanyl)-4-bromobenzene stands out due to its unique combination of a benzylselanyl group and a bromobenzene ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

62593-91-3

Molecular Formula

C13H11BrSe

Molecular Weight

326.10 g/mol

IUPAC Name

1-benzylselanyl-4-bromobenzene

InChI

InChI=1S/C13H11BrSe/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

JEHHMHFFBBVTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]C2=CC=C(C=C2)Br

Origin of Product

United States

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